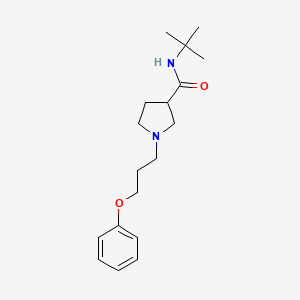![molecular formula C15H23N5O2 B6472256 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2428352-86-5](/img/structure/B6472256.png)
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.
Piperazine ring formation: The piperazine ring is formed by reacting ethylenediamine with appropriate dihalides under reflux conditions.
Coupling reactions: The final coupling of the pyrimidine and piperazine rings with the pyrrolidine moiety is achieved through nucleophilic substitution reactions using suitable coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of novel materials with unique properties.
作用機序
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, depending on the receptor subtype and tissue distribution.
類似化合物との比較
Similar Compounds
2-[4-(2-methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds share structural similarities and are also investigated for their receptor binding properties.
Trazodone: A well-known antidepressant that contains a piperazine moiety and exhibits similar receptor interactions.
Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine structure.
Uniqueness
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. Its methoxypyrimidine and pyrrolidine moieties contribute to its unique binding affinity and selectivity for certain receptors, making it a valuable compound for drug discovery and development.
特性
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-22-14-10-13(16-12-17-14)19-8-6-18(7-9-19)11-15(21)20-4-2-3-5-20/h10,12H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYLEFBMSZZRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472173.png)
![1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472180.png)
![2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6472183.png)
![N-tert-butyl-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472197.png)
![N-tert-butyl-1-[(2,5-dimethylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6472199.png)
![3-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472215.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472217.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472225.png)
![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472241.png)
![3-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472249.png)
![N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472257.png)

![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472277.png)
![3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472279.png)
